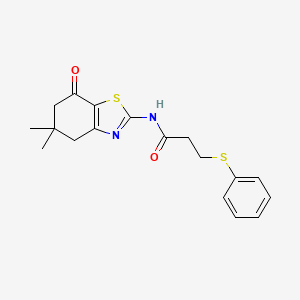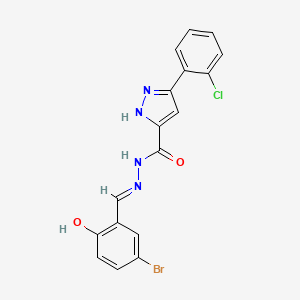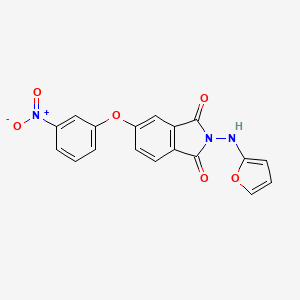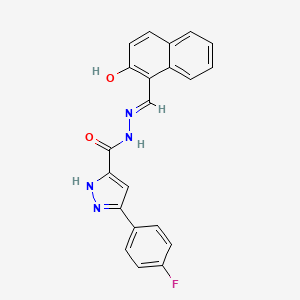![molecular formula C35H32N2O3S B11662933 Methyl 6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662933.png)
Methyl 6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]chinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere aromatische und heterocyclische Einheiten vereint.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]chinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Kernbenzothiophenstruktur, gefolgt von der Einführung der Chinolin- und Phenylgruppen durch eine Reihe von Kupplungsreaktionen. Gängige Reagenzien, die in diesen Schritten verwendet werden, umfassen Palladiumkatalysatoren, Boronsäuren und verschiedene Schutzgruppen, um selektive Reaktionen zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren umfassen, die eine bessere Kontrolle der Reaktionsbedingungen und Skalierbarkeit ermöglichen. Darüber hinaus wäre die Anwendung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und Abfallminimierung, in einem industriellen Umfeld ein wichtiger Aspekt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and benzothiophene rings, followed by their coupling. Typical reaction conditions involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]chinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu ändern.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Chinolin-N-Oxiden führen, während die Reduktion Dihydrochinolin-Derivate erzeugen kann. Substitutionsreaktionen können eine große Bandbreite an funktionellen Gruppen einführen, abhängig vom verwendeten Elektrophil oder Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Materialien und Katalysatoren.
Biologie: Ihre einzigartige Struktur ermöglicht möglicherweise die Interaktion mit biologischen Makromolekülen, wodurch sie ein Kandidat für die Medikamentenfindung und -entwicklung wird.
Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Eigenschaften untersucht werden, wie z. B. entzündungshemmende, krebshemmende oder antimikrobielle Aktivitäten.
Industrie: Sie könnte Anwendungen bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften finden.
Wirkmechanismus
Der Mechanismus, durch den Methyl-6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]chinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Chinolin- und Benzothiophen-Einheiten könnten eine Rolle bei der Bindung an diese Zielstrukturen spielen, während die Phenylgruppen die Gesamtpharmakokinetik und Bioverfügbarkeit der Verbindung beeinflussen könnten.
Wirkmechanismus
The mechanism of action of METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolin-Derivate: Verbindungen, die die Chinolin-Einheit enthalten, sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter antimalarielle und krebshemmende Eigenschaften.
Benzothiophen-Derivate: Diese Verbindungen werden häufig auf ihr Potenzial als entzündungshemmende und krebshemmende Mittel untersucht.
Phenylsubstituierte Verbindungen: Das Vorhandensein von Phenylgruppen kann die chemische Reaktivität und biologische Aktivität der Verbindung beeinflussen.
Einzigartigkeit
Methyl-6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]chinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat ist aufgrund seiner Kombination aus mehreren aromatischen und heterocyclischen Einheiten einzigartig, die eine Reihe chemischer und biologischer Eigenschaften verleihen können. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C35H32N2O3S |
|---|---|
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
methyl 6-phenyl-2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C35H32N2O3S/c1-21(2)22-13-15-24(16-14-22)30-20-28(26-11-7-8-12-29(26)36-30)33(38)37-34-32(35(39)40-3)27-18-17-25(19-31(27)41-34)23-9-5-4-6-10-23/h4-16,20-21,25H,17-19H2,1-3H3,(H,37,38) |
InChI-Schlüssel |
MILBPNHNDDDSKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CC(CC5)C6=CC=CC=C6)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11662854.png)
![Ethyl 6-ethyl-2-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662862.png)
![(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11662876.png)


![(2Z)-3-(4-ethoxybenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11662889.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662891.png)
![N-(2-methoxyphenyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}-5-phenylthiophene-3-carboxamide](/img/structure/B11662898.png)
![2-(3-chlorophenyl)-5-(4-fluorobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11662912.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11662928.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B11662937.png)

![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11662940.png)
